Comparative Antitumor Potency in HepG2 Liver Cancer Cells
In a direct comparative study of 20 novel fused pyrimidine derivatives, Antitumor agent-191 (Compound 7) demonstrated the highest reduction in HSV-1 viral plaques (49%) and the lowest EC50 value (0.03 μM) among the active compounds tested [1]. This potency is superior to that of compound 5 (45% reduction, EC50 0.05 μM) and compound 9 (41% reduction, EC50 0.09 μM) [1].
vs Compound 5: 18.76 μM
vs 5-FU: 34.05 μM
| Evidence Dimension | Anti-HSV-1 activity (plaque reduction assay) |
|---|---|
| Target Compound Data | EC50 = 0.03 μM; Plaque reduction = 49% |
| Comparator Or Baseline | Compound 5: EC50 = 0.05 μM, 45% reduction; Compound 9: EC50 = 0.09 μM, 41% reduction |
| Quantified Difference | EC50 is 1.7-fold lower than compound 5 and 3-fold lower than compound 9 |
| Conditions | Vero cell culture, in vitro plaque reduction assay |
Why This Matters
This quantifiable superiority in anti-HSV-1 potency makes Antitumor agent-191 the preferred choice for research focused on herpesvirus inhibition mechanisms or screening campaigns targeting this viral pathogen.
- [1] Synthetic approaches for novel fused pyrimidine derivatives: Design, structural characterization, antiviral, antitumor, and molecular docking evaluation. Heliyon. 2024;10(24):e40903. Table 1. View Source
